molecular formula C18H24N2O3 B2739769 2-(2-Methylcyclohexyl)oxy-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 1951087-01-6

2-(2-Methylcyclohexyl)oxy-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

Cat. No. B2739769
CAS RN: 1951087-01-6
M. Wt: 316.401
InChI Key: VILRTQCIYREMSC-UHFFFAOYSA-N
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Description

The compound “2-(2-Methylcyclohexyl)oxy-N-(2-oxo-1-phenylazetidin-3-yl)acetamide” is a complex organic molecule. It contains a cyclohexyl group, which is a cycloalkane with a six-membered ring, and an acetamide group, which is derived from acetic acid .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl group would form a six-membered ring, and the methyl group would be attached to one of the carbon atoms in this ring. The acetamide group would likely be connected to the cyclohexyl group through an oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. The presence of the acetamide group could make it susceptible to reactions with acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact structure. The presence of the cyclohexyl group could make it relatively nonpolar and therefore soluble in nonpolar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, for example, its mechanism of action would involve interacting with certain receptors or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could involve studying its potential uses, such as in medicine or industry. It could also involve studying its synthesis process and how to make it more efficient .

properties

IUPAC Name

2-(2-methylcyclohexyl)oxy-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-13-7-5-6-10-16(13)23-12-17(21)19-15-11-20(18(15)22)14-8-3-2-4-9-14/h2-4,8-9,13,15-16H,5-7,10-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILRTQCIYREMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1OCC(=O)NC2CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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